molecular formula C9H12N2O4S B2904296 N-(4-methoxy-3-sulfamoylphenyl)acetamide CAS No. 568556-83-2

N-(4-methoxy-3-sulfamoylphenyl)acetamide

Cat. No.: B2904296
CAS No.: 568556-83-2
M. Wt: 244.27
InChI Key: ICUOXTKSXMJNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxy-3-sulfamoylphenyl)acetamide” is a chemical compound with the empirical formula C9H12N2O4S . It has a molecular weight of 244.27 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=S(C1=C(OC)C=CC(NC(C)=O)=C1)(N)=O . This indicates that the compound contains a sulfamoyl group attached to a phenyl ring, which is further substituted with a methoxy group and an acetamide group .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its empirical formula is C9H12N2O4S and it has a molecular weight of 244.27 .

Scientific Research Applications

Catalytic Hydrogenation and Synthesis

N-(4-methoxy-3-sulfamoylphenyl)acetamide derivatives are essential intermediates in the production of various compounds, including dyes and pharmaceuticals. For example, Zhang Qun-feng (2008) developed a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, showcasing its importance in creating azo disperse dyes Zhang Qun-feng, 2008.

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activities. S. Abdel‐Hafez et al. (2018) synthesized novel derivatives combining sulfa drugs and vitamin E, revealing effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus S. Abdel‐Hafez et al., 2018.

Advanced Synthesis Techniques

Research by Takeo Sakai et al. (2022) introduced new reagents for creating N-alkylacetamide and benzyl carbamates, emphasizing the utility of this compound derivatives in synthesizing a wide array of natural and pharmaceutical products Takeo Sakai et al., 2022.

Environmental and Health Safety

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes by S. Coleman et al. (2000) provide insights into the metabolic pathways of compounds related to this compound, shedding light on their potential environmental and health impacts S. Coleman et al., 2000.

Chemoselective Acetylation

The chemoselective acetylation of amino groups, as demonstrated by Deepali B Magadum and G. Yadav (2018), highlights the role of this compound derivatives in synthesizing intermediates for antimalarial drugs through a novel catalytic process Deepali B Magadum and G. Yadav, 2018.

Safety and Hazards

As with all chemicals, “N-(4-methoxy-3-sulfamoylphenyl)acetamide” should be handled with care. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is the buyer’s responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-(4-methoxy-3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUOXTKSXMJNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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